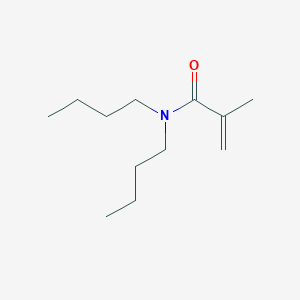

N,N-DI-N-Butylmethacrylamide

Description

Structurally, it differs from simpler methacrylamides like N,N-dimethylacrylamide by the presence of longer alkyl chains, which influence its hydrophobicity, steric effects, and reactivity. Methacrylamides are widely used in polymer chemistry, particularly in controlled-release systems, hydrogels, and as functional monomers in radical polymerizations .

Properties

Molecular Formula |

C12H23NO |

|---|---|

Molecular Weight |

197.32 g/mol |

IUPAC Name |

N,N-dibutyl-2-methylprop-2-enamide |

InChI |

InChI=1S/C12H23NO/c1-5-7-9-13(10-8-6-2)12(14)11(3)4/h3,5-10H2,1-2,4H3 |

InChI Key |

LZMQMUZCPILQGI-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)C(=C)C |

Canonical SMILES |

CCCCN(CCCC)C(=O)C(=C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

N,N-Dimethylacrylamide

- Structure: Contains two methyl groups on the nitrogen (C5H9NO).

- Properties: Highly hydrophilic due to short alkyl chains, making it suitable as a bulk monomer in hydrogels and thermoresponsive polymers .

- Applications : Used in controlled-release vehicles and biocompatible materials.

N,N-(2-Dimethylaminoethyl)methacrylamide (DMAEMA)

- Structure : Features a tertiary amine group (C8H16N2O).

- Properties : Exhibits pH-responsive behavior due to its amine group, enabling endosomal escape in gene delivery .

- Applications : Gene transfection vectors and stimuli-responsive hydrogels.

- Key Difference: Unlike DMAEMA’s charged amine, N,N-Di-N-Butylmethacrylamide’s non-polar butyl groups lack buffering capacity but may reduce cytotoxicity.

N,N'-Ethylenedimethacrylamide (EDAM)

- Structure : Bifunctional cross-linker with methacrylamide termini (C10H16N2O2).

- Properties : Forms stable polymers via radical polymerization; superior to EGDMA (ethylene glycol dimethacrylate) in creating shape-selective imprinted polymers .

- Applications : Molecularly imprinted polymers (MIPs) for biosensing.

- Key Difference: this compound is monofunctional, limiting its cross-linking utility but allowing tailored hydrophobicity in linear polymers.

N-tert-Butylmethacrylamide

- Structure: Single tert-butyl group on nitrogen (C8H15NO).

- Properties : Steric hindrance from the bulky tert-butyl group reduces polymerization rates compared to linear alkyl derivatives.

- Applications : Specialty polymers requiring controlled reactivity .

- Key Difference : this compound’s linear butyl chains offer flexibility and moderate steric effects, balancing reactivity and stability.

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Hydrophobicity (LogP)* |

|---|---|---|---|---|

| This compound | C12H23NO | 197.32 | Two n-butyl, methacrylamide | ~3.5 (estimated) |

| N,N-Dimethylacrylamide | C5H9NO | 99.13 | Two methyl | ~0.2 |

| DMAEMA | C8H16N2O | 156.23 | Tertiary amine | ~1.8 |

| EDAM | C10H16N2O2 | 196.25 | Bifunctional methacrylamide | ~2.1 |

*LogP values estimated based on alkyl chain length and functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.